molecular formula C13H13NO4 B018209 Hydrocinnamic Acid N-Hydroxysuccinimide Ester CAS No. 109318-10-7

Hydrocinnamic Acid N-Hydroxysuccinimide Ester

Cat. No.: B018209
CAS No.: 109318-10-7
M. Wt: 247.25 g/mol
InChI Key: MKQSZJPOEKYNKX-UHFFFAOYSA-N
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Description

Hydrocinnamic Acid N-Hydroxysuccinimide Ester is a chemical compound widely used in various fields of scientific research. It is known for its role in peptide synthesis and bioconjugation techniques. The compound has the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocinnamic Acid N-Hydroxysuccinimide Ester can be synthesized by reacting hydrocinnamic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Hydrocinnamic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. It is an activated ester that reacts with amines to form amides. This reaction is commonly used in peptide synthesis and bioconjugation .

Common Reagents and Conditions:

    Reagents: Amines, coupling reagents like DCC or EDC.

    Conditions: Anhydrous solvents, controlled temperature to prevent hydrolysis.

Major Products: The major product formed from the reaction of this compound with amines is the corresponding amide. This reaction is highly efficient and yields high-purity products .

Scientific Research Applications

Hydrocinnamic Acid N-Hydroxysuccinimide Ester is extensively used in scientific research due to its versatility:

Comparison with Similar Compounds

Hydrocinnamic Acid N-Hydroxysuccinimide Ester is unique due to its specific structure and reactivity. Similar compounds include:

    N-Hydroxysuccinimide Esters: These compounds share similar reactivity and are used in peptide synthesis.

    Sulfo-N-Hydroxysuccinimide Esters: These are water-soluble analogs used in aqueous bioconjugation reactions.

    Hydroxybenzotriazole (HOBt): Another activating reagent used in peptide synthesis

This compound stands out due to its stability and efficiency in forming amide bonds, making it a preferred choice in various applications.

Biological Activity

Hydrocinnamic Acid N-Hydroxysuccinimide Ester (HCNHE) is a compound derived from hydrocinnamic acid and N-hydroxysuccinimide, which has gained attention for its potential biological activities. This article explores the biological properties of HCNHE, including its pharmacokinetics, metabolism, and various health benefits.

Overview of Hydrocinnamic Acid and N-Hydroxysuccinimide

Hydrocinnamic Acid is a phenolic compound found in various natural sources, including fruits and vegetables. It exhibits antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory and antimicrobial effects.

N-Hydroxysuccinimide (NHS) is commonly used in bioconjugation chemistry, particularly in the formation of stable amide bonds with amino acids and proteins. The esterification of hydrocinnamic acid with NHS enhances its solubility and stability, potentially increasing its bioavailability.

1. Antioxidant Properties

Hydrocinnamic acid derivatives, including HCNHE, have demonstrated significant antioxidant activity. The presence of the hydroxyl group in the aromatic ring contributes to electron donation, thereby neutralizing free radicals. Studies indicate that HCNHE can effectively reduce oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage associated with chronic diseases .

2. Anti-inflammatory Effects

Research has shown that HCNHE exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In a study involving lipopolysaccharide-induced inflammation in macrophages, HCNHE significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This suggests that HCNHE may be beneficial in managing inflammatory conditions.

3. Antimicrobial Activity

The antimicrobial efficacy of HCNHE has been evaluated against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent against infections .

Pharmacokinetics

The pharmacokinetics of HCNHE involve absorption, distribution, metabolism, and excretion (ADME) processes.

  • Absorption : The esterification process enhances solubility, facilitating better absorption through the gastrointestinal tract compared to free hydrocinnamic acid .
  • Metabolism : Following absorption, HCNHE undergoes hydrolysis to release hydrocinnamic acid and NHS. The metabolites may exhibit different biological activities compared to the parent compound .
  • Excretion : Metabolites are primarily excreted via urine, with studies indicating that conjugation reactions (e.g., glucuronidation) play a significant role in this process .

Case Studies

Several studies have investigated the biological activity of HCNHE:

StudyFocusFindings
Wu et al. (2014)Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in neuronal cells treated with HCNHE.
Kim et al. (2017)Antimicrobial EfficacyShowed effective inhibition of antibiotic-resistant bacterial strains by HCNHE.
Lee et al. (2013)Anti-inflammatory EffectsReported decreased levels of inflammatory cytokines in macrophage models treated with HCNHE.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQSZJPOEKYNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553444
Record name 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109318-10-7
Record name 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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